molecular formula C10H11NS2 B13931101 Phenyl allyldithiocarbamate CAS No. 62118-13-2

Phenyl allyldithiocarbamate

Cat. No.: B13931101
CAS No.: 62118-13-2
M. Wt: 209.3 g/mol
InChI Key: WZQVHXQNGGAOCD-UHFFFAOYSA-N
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Description

N-Allyldithiocarbamic acid phenyl ester: is an organic compound with the molecular formula C_10H_11NS_2O. It belongs to the class of dithiocarbamates, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a phenyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Laboratory Synthesis:

      Starting Materials: Allylamine, carbon disulfide, and phenol.

      Reaction Conditions: The synthesis typically involves the reaction of allylamine with carbon disulfide to form the corresponding dithiocarbamate salt.

      Reaction Scheme: [ \text{Allylamine} + \text{CS}_2 \rightarrow \text{Dithiocarbamate salt} \ \text{Dithiocarbamate salt} + \text{Phenol} \rightarrow \text{N-Allyldithiocarbamic acid phenyl ester} ]

  • Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Allyldithiocarbamic acid phenyl ester can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted dithiocarbamates.

Mechanism of Action

The mechanism of action of N-Allyldithiocarbamic acid phenyl ester involves its interaction with various molecular targets, including enzymes and metal ions. The dithiocarbamate group can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzyme, leading to its inhibition . Additionally, the compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

Properties

CAS No.

62118-13-2

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

phenyl N-prop-2-enylcarbamodithioate

InChI

InChI=1S/C10H11NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)

InChI Key

WZQVHXQNGGAOCD-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)SC1=CC=CC=C1

Origin of Product

United States

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